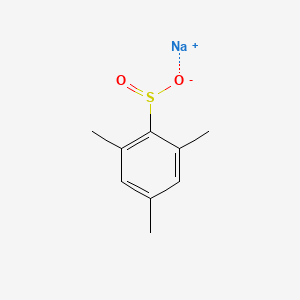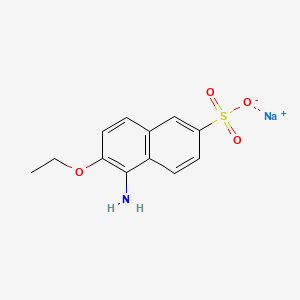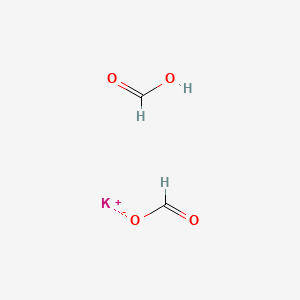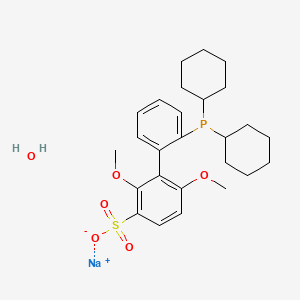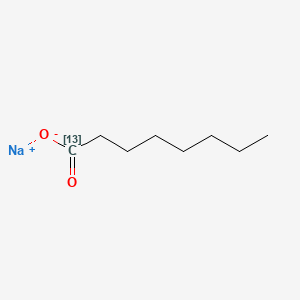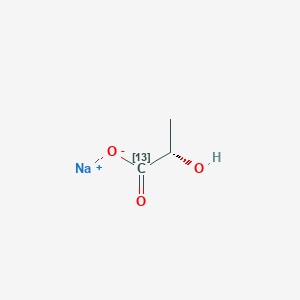![molecular formula C16H14N2O4 B1324603 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid CAS No. 440347-91-1](/img/structure/B1324603.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a complex organic compound that features both a dihydroisoquinoline and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline moiety, followed by the introduction of the nitrobenzoic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Isoquinoline derivatives: from the oxidation of the dihydroisoquinoline moiety.
Substituted aromatic compounds: from electrophilic substitution reactions.
Scientific Research Applications
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydroisoquinoline moiety can interact with various enzymes or receptors. These interactions can lead to changes in cellular processes, making this compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
3,4-Dihydro-2(1H)-pyridones: Analogous compounds with similar biological activities.
Indole derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness: 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is unique due to its combination of a dihydroisoquinoline and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)12-5-6-14(15(9-12)18(21)22)17-8-7-11-3-1-2-4-13(11)10-17/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIMFZXBJJKUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



